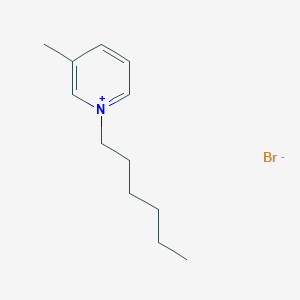

1-Hexyl-3-methylpyridin-1-ium bromide

Description

Contextualization within the Class of Pyridinium (B92312) Ionic Liquids

These compounds are recognized for their potential as "designer solvents" due to the ability to tune their properties for specific applications by carefully selecting and designing the cation and anion. iolitec.de Their unique solvent properties, including the ability to dissolve a wide range of polar and nonpolar substances, make them attractive for various chemical processes. acs.org This solvating power is attributed to the presence of both polar and nonpolar regions within the ionic liquid's structure. acs.org

Overview of Scholarly Interest and Research Trajectories for Alkylpyridinium Bromides

Scholarly interest in alkylpyridinium bromides is driven by their versatile applications, which span from their use as solvents in organic synthesis to their role in electrochemical devices. acs.orgua.pt Research has demonstrated that these ionic liquids can serve as effective media for various chemical reactions, including Diels-Alder and Friedel-Crafts reactions, often leading to enhanced reaction rates and selectivities. acs.orgua.pt

A notable research trajectory involves the investigation of how the alkyl chain length on the pyridinium cation affects the properties and applications of these ionic liquids. Studies on a series of 1-alkyl-3-methyl-pyridinium halides have explored their ability to dissolve cellulose, a key process in biomass conversion. researchgate.net The length of the alkyl chain has also been shown to influence the biodegradability of pyridinium ionic liquids, with longer unbranched alkyl chains sometimes being associated with better biodegradability. researchgate.net

In the field of electrochemistry, alkylpyridinium bromides are being explored as components of electrolytes for devices like batteries and supercapacitors due to their high ionic conductivity and wide electrochemical stability. acs.org For instance, 1-alkyl-3-methyl-pyridinium bromides, including the hexyl derivative, have been synthesized for their potential use as bromine-complexing agents in flow batteries. researchgate.net

Another area of active research is the use of alkylpyridinium bromides to enhance the stability and activity of enzymes in non-aqueous environments. A study demonstrated that 1-hexyl-3-methylpyridinium bromide ([C6Py]Br) can act as a cosolvent in a methanol-water system, increasing the hydrolytic activity of Candida rugosa lipase (B570770). innospk.comnih.gov Molecular dynamics simulations suggest that the bromide anion, in particular, contributes to stabilizing the enzyme's conformation. iolitec.deinnospk.com

The aggregation behavior of alkylpyridinium bromides in aqueous solutions is another critical area of study. The formation of micelles, which is dependent on the alkyl chain length, is important for applications in areas like catalysis and material synthesis.

Fundamental Principles Governing Ionic Liquid Design for Specific Research Applications

The design of ionic liquids for specific research applications is guided by a set of fundamental principles centered on the targeted modification of their constituent ions. The "designer" nature of ionic liquids allows for the fine-tuning of their physicochemical properties to meet the demands of a particular process. iolitec.de

Key design considerations include:

Cation and Anion Selection: The choice of both the cation and the anion is the primary determinant of an ionic liquid's properties. The structure of the cation, including the length and branching of alkyl chains and the presence of functional groups, influences properties like viscosity, density, and hydrophobicity. acs.org The anion has a significant impact on thermal stability, conductivity, and solubility. acs.org

Tunable Properties: By systematically altering the structure of the cation and anion, researchers can control various properties. For example, increasing the alkyl chain length on the cation generally leads to higher viscosity and lower density. The nature of the anion can be chosen to enhance thermal stability or to impart specific catalytic activity.

Solvation Capabilities: The ability of an ionic liquid to dissolve a wide range of reactants and catalysts is a key design parameter. This is particularly important in creating effective reaction media for organic synthesis or for dissolving challenging substrates like cellulose. acs.orgresearchgate.net

Task-Specific Functionality: Ionic liquids can be designed with specific functionalities to perform a particular task. For instance, nitrile-functionalized pyridinium ionic liquids have been developed for use as solvents in palladium-catalyzed cross-coupling reactions, where the nitrile group can play a role in stabilizing catalyst nanoparticles. researchgate.net

Biodegradability and Environmental Impact: A growing area of ionic liquid design focuses on creating more environmentally benign options. This involves incorporating features into the ionic liquid structure, such as ester groups, that can enhance biodegradability. ua.pt

The following table provides a summary of the key physicochemical properties of 1-Hexyl-3-methylpyridin-1-ium (B15423075) bromide:

| Property | Value | Source |

| Molecular Formula | C12H20BrN | nih.gov |

| Molecular Weight | 258.20 g/mol | nih.gov |

| CAS Number | 67021-56-1 | nih.govnist.gov |

The table below presents a comparison of the properties of 1-Hexyl-3-methylpyridin-1-ium bromide with a related imidazolium-based ionic liquid, 1-Hexyl-3-methylimidazolium (B1224943) bromide. This comparison highlights how the cation structure can influence the physicochemical properties.

| Property | This compound | 1-Hexyl-3-methylimidazolium bromide | Source |

| Molecular Formula | C12H20BrN | C10H19BrN2 | iolitec.denih.gov |

| Molecular Weight | 258.20 g/mol | 247.18 g/mol | iolitec.denih.gov |

| Decomposition Temperature | Not specified | 276°C | innospk.com |

| Density (at 26°C) | Not specified | 1.271 g/cm³ | iolitec.de |

| Viscosity (at 25°C) | Not specified | 3822 cP | iolitec.de |

| Conductivity (at 20°C) | Not specified | 0.051 mS/cm | iolitec.de |

Properties

IUPAC Name |

1-hexyl-3-methylpyridin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.BrH/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZPMQCRLBXLMD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737425 | |

| Record name | 1-Hexyl-3-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67021-56-1 | |

| Record name | 1-Hexyl-3-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications of 1 Hexyl 3 Methylpyridin 1 Ium Bromide

Established Synthetic Routes for 1-Hexyl-3-methylpyridin-1-ium (B15423075) Bromide

The primary and most established method for the synthesis of 1-Hexyl-3-methylpyridin-1-ium bromide is through a quaternization reaction. This method involves the direct alkylation of a pyridine (B92270) precursor.

Quaternization Reactions: Direct Alkylation of Pyridine Precursors

The synthesis of this compound is typically achieved through the direct N-alkylation of 3-methylpyridine (B133936) (also known as 3-picoline) with 1-bromohexane. This is a classic Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.

The general reaction scheme is as follows:

C6H7N + C6H13Br → [C12H20N]+Br-

This one-step synthesis is advantageous due to its simplicity, economical nature, and often results in high purity products without the generation of significant by-products.

Optimization of Reaction Conditions and Yield for Pyridinium (B92312) Bromide Formation

The efficiency and yield of the quaternization reaction are influenced by several factors, including temperature, solvent, and the molar ratio of reactants. While specific optimization studies for this compound are not extensively detailed in the reviewed literature, general principles for the synthesis of N-alkylpyridinium salts can be applied.

Microwave-assisted synthesis has been shown to significantly accelerate the quaternization of poly(4-vinylpyridine) with 1-bromohexane, achieving over 80% quaternization in under an hour at 80°C in solvents like DMF and DMSO. This suggests that microwave irradiation could be a viable strategy for enhancing the reaction rate and potentially the yield for the synthesis of this compound.

Solvent choice is also crucial. While the reaction can be carried out neat, the use of solvents can facilitate better mixing and temperature control. The polarity of the solvent can influence the reaction rate.

The table below summarizes typical reaction conditions found in the synthesis of analogous pyridinium bromides, which can serve as a starting point for optimizing the synthesis of this compound.

| Alkyl Bromide | Pyridine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Bromobutane | Pyridine | Acetonitrile | Reflux | 48 | High |

| 1-Bromohexane | Pyridine | - | - | - | - |

| 1-Bromooctane | Pyridine | - | - | - | - |

| Benzyl Bromide | N,N-dimethyl pyridine-4-amine | Acetonitrile | Reflux | 0.5 - 0.75 | 82-85 |

| 4-Nitrobenzyl Bromide | N,N-dimethyl pyridine-4-amine | Acetonitrile | Reflux | 0.5 - 0.75 | 82-85 |

| Benzyl Bromide | N,N-dimethyl pyridine-4-amine | Solid-supported | 100 | 0.17 - 0.25 | 96-98 |

| 4-Nitrobenzyl Bromide | N,N-dimethyl pyridine-4-amine | Solid-supported | 100 | 0.17 - 0.25 | 96-98 |

Synthesis of Structurally Modified and Analogous Pyridinium Systems

To fine-tune the properties of pyridinium-based ionic liquids for specific applications, structural modifications of the cation are essential. These modifications include varying the length of the N-alkyl chain, changing the position of substituents on the pyridinium ring, creating dicationic structures, and introducing functional groups.

Systematic Variation of N-Alkyl Chain Length and Substituent Positions on the Pyridinium Ring

The properties of pyridinium ionic liquids are highly dependent on the length of the N-alkyl chain. A systematic variation of this chain length allows for the tuning of properties such as melting point, viscosity, and hydrophobicity. The synthesis of these analogs follows the same quaternization reaction as for this compound, simply by substituting 1-bromohexane with other 1-bromoalkanes (e.g., 1-bromobutane, 1-bromooctane, 1-bromododecane).

The position of the methyl group on the pyridinium ring also influences the compound's properties. While this compound is the primary focus, analogs with the methyl group at the 2- or 4-position can be synthesized by starting with 2-methylpyridine or 4-methylpyridine, respectively.

The following table provides examples of synthesized pyridinium bromide analogs with varying N-alkyl chains.

| Cation | Alkyl Chain Length | Starting Pyridine |

| 1-Butyl-3-methylpyridinium (B1228570) | 4 | 3-Methylpyridine |

| 1-Hexyl-3-methylpyridinium | 6 | 3-Methylpyridine |

| 1-Octyl-3-methylpyridinium | 8 | 3-Methylpyridine |

| 1-Dodecyl-3-methylpyridinium | 12 | 3-Methylpyridine |

Design and Synthesis of Dicationic Pyridinium-Based Ionic Liquids

Dicationic ionic liquids, which contain two pyridinium cations linked by a spacer, offer a means to further modify the properties of these materials, often leading to higher thermal stability. The synthesis of dicationic pyridinium-based ionic liquids typically involves the reaction of a dihaloalkane with two equivalents of the desired pyridine derivative. tandfonline.com

A general synthetic scheme for a dicationic pyridinium bromide is as follows:

2 C6H7N + Br-(CH2)n-Br → [C6H7N-(CH2)n-NC6H7]2+2Br-

Novel dicationic pyridinium ionic liquids have also been synthesized through the quaternization of dipyridinium hydrazone with various alkyl halides. researchgate.net

Strategies for Introducing Specific Functional Groups onto the Pyridinium Cation

The introduction of functional groups onto the pyridinium cation is a key strategy for creating task-specific ionic liquids with tailored properties. This can be achieved by using functionalized alkylating agents or by modifying the pyridine ring itself.

Ester Functionalization: Ester-functionalized pyridinium ionic liquids have been synthesized by reacting pyridine with alkyl chloroacetates. biointerfaceresearch.com For example, reacting pyridine with dodecyl chloroacetate at 120°C yields 1-(dodecyloxycarbonylmethyl)pyridinium chloride. biointerfaceresearch.com This approach introduces an ester group into the N-alkyl chain, which can enhance biodegradability. rsc.org

Nitrile Functionalization: Nitrile-functionalized pyridinium ionic liquids have been prepared to improve catalyst retention in chemical reactions. nih.gov The synthesis involves using an alkylating agent containing a nitrile group, such as 4-bromobutyronitrile, to quaternize the pyridine. nih.gov

The table below presents examples of functionalized pyridinium ionic liquids and their synthetic precursors.

| Functional Group | Pyridine Derivative | Alkylating Agent | Resulting Cation |

| Ester | Pyridine | Dodecyl chloroacetate | 1-(Dodecyloxycarbonylmethyl)pyridinium biointerfaceresearch.com |

| Ester | Pyridine | Decyl chloroacetate | 1-(Decyloxycarbonylmethyl)pyridinium |

| Nitrile | Pyridine | 4-Bromobutyronitrile | 1-(3-Cyanopropyl)pyridinium nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 1-hexyl-3-methylpyridin-1-ium (B15423075) bromide in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the cation and the influence of the bromide anion can be determined.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the 1-hexyl-3-methylpyridin-1-ium cation.

The ¹H NMR spectrum exhibits characteristic signals for the protons on the pyridinium (B92312) ring and the hexyl chain. The protons on the pyridinium ring are typically observed at lower fields (higher ppm values) due to the deshielding effect of the aromatic and positively charged nitrogen atom. The protons of the alkyl chain appear at higher fields, with the chemical shift influenced by their proximity to the pyridinium ring.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the pyridinium ring appearing at lower fields than those of the alkyl chain. The chemical shifts are sensitive to the electronic environment, offering a clear map of the carbon skeleton.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinium Ring | ||

| H-2, H-6 | 8.5 - 9.0 | 145 - 150 |

| H-4 | 8.0 - 8.5 | 140 - 145 |

| H-5 | 7.8 - 8.2 | 125 - 130 |

| C-3-CH₃ | 2.4 - 2.6 | 18 - 22 |

| Hexyl Chain | ||

| N-CH₂ | 4.5 - 4.8 | 60 - 65 |

| N-CH₂-CH₂ | 1.8 - 2.0 | 30 - 35 |

| -(CH₂)₃- | 1.2 - 1.4 | 25 - 30 |

| -CH₃ | 0.8 - 0.9 | 13 - 15 |

Two-Dimensional NMR Techniques for Proton and Carbon Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

A COSY experiment would reveal the coupling between adjacent protons. For the 1-hexyl-3-methylpyridin-1-ium cation, this would show correlations between the protons on the pyridinium ring and between the protons along the hexyl chain, confirming their sequential arrangement.

An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This technique would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its attached proton(s) identified in the ¹H NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations within 1-hexyl-3-methylpyridin-1-ium bromide.

Characteristic Vibrational Modes of the Pyridinium Ring and Alkyl Chain

The IR and Raman spectra of this compound are dominated by the vibrational modes of the pyridinium ring and the hexyl chain.

The pyridinium ring exhibits several characteristic vibrations:

C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N ring stretching vibrations: These appear in the 1450-1650 cm⁻¹ region and are characteristic of the aromatic nature of the pyridinium ring.

C-H in-plane and out-of-plane bending vibrations: These occur at lower frequencies and are sensitive to the substitution pattern on the ring.

The hexyl chain contributes to the spectra with its characteristic alkane vibrations:

C-H stretching vibrations: Asymmetric and symmetric stretches of the CH₂ and CH₃ groups are found in the 2850-2960 cm⁻¹ region.

C-H bending vibrations: Scissoring, wagging, and twisting modes of the CH₂ groups and asymmetric/symmetric bending of the CH₃ group appear in the 1350-1470 cm⁻¹ region.

Analysis of Bromide Anion Interactions through Vibrational Shifts

The interaction between the bromide anion (Br⁻) and the 1-hexyl-3-methylpyridin-1-ium cation can influence the vibrational frequencies. While the bromide anion itself does not have vibrational modes that are active in the typical IR or Raman range, its electrostatic interactions with the cation can cause shifts in the cation's vibrational bands. These shifts are often subtle but can provide information about the strength and nature of the cation-anion interactions. For example, the C-H bonds of the pyridinium ring, particularly those closest to the nitrogen atom, may experience slight shifts in their stretching and bending frequencies due to the proximity of the bromide anion.

Mass Spectrometry (MS) for Molecular Identity and Degradation Product Analysis

Mass spectrometry is a crucial tool for confirming the molecular identity of this compound and for analyzing its fragmentation and degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing ionic liquids. In the positive ion mode, the spectrum of this compound would show a prominent peak corresponding to the 1-hexyl-3-methylpyridin-1-ium cation ([C₁₂H₂₀N]⁺), which has a calculated monoisotopic mass of approximately 178.16 Da.

Studies on the biodegradation of this compound have utilized mass spectrometry to identify degradation products. In one such study, the parent ion of the cation was observed at m/z 178. The analysis also identified several degradation products, indicating that the initial steps of biodegradation can involve modifications to the hexyl chain.

Table 2: Mass Spectrometry Data for 1-Hexyl-3-methylpyridin-1-ium Cation and its Degradation Products

| Species | m/z (Mass-to-Charge Ratio) | Identification |

| [C₁₂H₂₀N]⁺ | 178 | Parent cation of 1-hexyl-3-methylpyridin-1-ium |

| Degradation Product 1 | 176 | Proposed to be a metabolite with a partially degraded side chain |

| Degradation Product 2 | 192 | A hydroxylated degradation product |

| Degradation Product 3 | 194 | A further hydroxylated or otherwise modified product |

Tandem mass spectrometry (MS/MS) experiments can provide further structural information by inducing fragmentation of the parent ion. The fragmentation patterns can help to confirm the structure of the cation and to identify the specific locations of modifications in degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key analytical technique for the characterization of ionic liquids, including this compound. In positive-ion mode, ESI-MS analysis primarily identifies the intact cation, [1-Hexyl-3-methylpyridin-1-ium]⁺. Based on its chemical formula, C₁₂H₂₀N⁺, the cation has a calculated monoisotopic mass of approximately 178.159 Da. nih.gov Therefore, the ESI-mass spectrum is expected to show a prominent base peak at a mass-to-charge ratio (m/z) of ~178.16.

In addition to the parent cation, ESI-MS of ionic liquids can reveal the presence of non-covalent aggregates or cluster ions, particularly under gentle ionization conditions (e.g., low cone voltage). researchgate.netnih.govnist.gov For this compound, a commonly observed cluster would be the [C₂A]⁺ species, which consists of two cations and one anion. This aggregate, [ (C₁₂H₂₀N)₂Br ]⁺, would appear at an m/z value corresponding to the combined mass of the components. The presence of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in such clusters aids in their identification. nih.gov

| Ion Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [C]⁺ | [C₁₂H₂₀N]⁺ | ~178.16 | Parent Cation (1-Hexyl-3-methylpyridin-1-ium) |

| [C₂A]⁺ | [(C₁₂H₂₀N)₂Br]⁺ | ~435.2 / 437.2 | Dimeric Cationic Cluster with Bromide Anion |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Pathways

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion, in this case, the 1-Hexyl-3-methylpyridin-1-ium cation ([C₁₂H₂₀N]⁺, m/z ~178.16). The resulting product ions reveal characteristic fragmentation pathways that are instrumental in confirming the molecule's structure.

For 1-alkylpyridinium salts, a dominant fragmentation mechanism involves the cleavage of the N-alkyl bond. asianpubs.org This process typically occurs through a rearrangement, such as a β-hydrogen migration from the alkyl chain to the pyridinium ring, leading to the elimination of a neutral alkene. asianpubs.org In the case of the 1-hexyl-3-methylpyridinium cation, this pathway involves the loss of a neutral hexene molecule (C₆H₁₂; mass ≈ 84.16 Da). This fragmentation yields a product ion with an m/z of approximately 94.06, which corresponds to the protonated 3-methylpyridine (B133936) or the 3-methylpyridinium cation (C₆H₈N⁺). This specific loss is a hallmark of the hexyl substitution on the pyridinium nitrogen. asianpubs.org

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| ~178.16 | Hexene (C₆H₁₂) | ~94.06 | 3-Methylpyridinium (C₆H₈N⁺) |

X-ray Diffraction Studies for Crystalline Structures (if applicable to specific derivatives)

As of the latest available data, a specific single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed literature. However, analysis of closely related substituted pyridinium bromide derivatives provides valuable insight into the potential crystalline arrangements and intermolecular interactions that would define its solid-state structure.

Fundamental Studies on Reactivity and Reaction Mechanisms

Role of 1-Hexyl-3-methylpyridin-1-ium (B15423075) Bromide as a Reaction Medium

While specific studies detailing the use of 1-hexyl-3-methylpyridin-1-ium bromide as a primary reaction medium are not extensively documented in publicly available literature, its structural characteristics as an ionic liquid (IL) suggest its potential utility in this capacity. Ionic liquids are valued as solvents for their low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.

For instance, related imidazolium-based ionic liquids, such as 1-hexyl-3-methylimidazolium (B1224943) bromide, have been explored as eco-friendly solvents in various chemical reactions, replacing volatile organic compounds. innospk.com The properties of this compound, including its polarity and ability to engage in specific solute-solvent interactions, would be crucial in determining its effectiveness as a reaction medium. The presence of the pyridinium (B92312) ring and the bromide counter-ion can influence reaction pathways and product selectivity through electrostatic and other non-covalent interactions with reactants, intermediates, and transition states. Further research is required to fully characterize its solvent properties and explore its applicability in facilitating organic transformations.

Mechanistic Insights into Organic Transformations Catalyzed or Mediated by Pyridinium Bromides

Pyridinium salts, in a broader context, are known to participate in and catalyze various organic transformations. Although specific mechanistic studies centered on this compound are limited, the general reactivity of the pyridinium moiety provides valuable insights. The positively charged nitrogen atom in the pyridinium ring can act as an electron sink, activating substrates for nucleophilic attack.

One area where pyridinium salts find application is in phase transfer catalysis. porphyrin-systems.de In such systems, the quaternary ammonium (B1175870) salt facilitates the transport of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction occurs. The amphiphilic nature of this compound, with its charged pyridinium head group and nonpolar hexyl tail, makes it a candidate for such applications.

Investigation of Interfacial Phenomena and Surface Activity.nih.govnitrkl.ac.in

The amphiphilic structure of this compound, combining a hydrophilic pyridinium head with a hydrophobic hexyl chain, imparts significant surface-active properties. This leads to its tendency to adsorb at interfaces and alter interfacial properties, which is a key area of study for applications ranging from detergency to enhanced oil recovery.

Adsorption Behavior at Interfaces

Alkylpyridinium salts are known to adsorb at interfaces, such as the air-water interface, reducing the surface tension of the solution. nih.gov The efficiency and effectiveness of this adsorption are influenced by the length of the alkyl chain. The adsorption process involves the orientation of the surfactant molecules at the interface, with the hydrophobic tails directed away from the aqueous phase.

Critical Micelle Concentration (CMC) of n-Alkylpyridinium Bromides

| Compound | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| n-Decylpyridinium Bromide | 10 | 55.0 |

| n-Dodecylpyridinium Bromide | 12 | 14.5 |

| n-Tetradecylpyridinium Bromide | 14 | 3.8 |

| n-Hexadecylpyridinium Bromide | 16 | 0.9 |

Data for n-alkylpyridinium bromides are indicative of the expected trend for this compound. nitrkl.ac.in

Effects on Interfacial Tension in Multiphase Systems

The adsorption of this compound at the interface between two immiscible phases, such as oil and water, leads to a reduction in the interfacial tension. This property is crucial for the formation and stabilization of emulsions. The extent of interfacial tension reduction depends on the concentration of the surfactant and the nature of the two phases.

The effectiveness of a surfactant in reducing surface or interfacial tension is often quantified by the surface tension at the CMC (γ_CMC). Lower γ_CMC values indicate a more effective surfactant. Studies on n-alkylpyridinium bromides have shown that the γ_CMC decreases with increasing alkyl chain length, up to a certain point. This is because the longer hydrophobic chain allows for more effective packing at the interface, leading to a greater disruption of the cohesive forces between the solvent molecules.

Surface Tension at CMC (γ_CMC) of n-Alkylpyridinium Bromides

| Compound | Alkyl Chain Length | γ_CMC (mN/m) |

|---|---|---|

| n-Decylpyridinium Bromide | 10 | 39.5 |

| n-Dodecylpyridinium Bromide | 12 | 38.0 |

| n-Tetradecylpyridinium Bromide | 14 | 36.5 |

| n-Hexadecylpyridinium Bromide | 16 | 35.0 |

Data for n-alkylpyridinium bromides provide an estimate of the expected surface tension reduction for this compound. nitrkl.ac.in

Applications in Advanced Chemical Systems and Processes

Electrolyte Components in Electrochemical Energy Devices

The quest for safer and more efficient energy storage systems has led to the investigation of ionic liquids as potential electrolytes. The properties of 1-hexyl-3-methylpyridin-1-ium (B15423075) bromide make it a candidate for such applications.

Design and Performance in Redox Flow Batteries, with emphasis on Bromine Sequestration

In the realm of redox flow batteries (RFBs), particularly zinc-bromine systems, managing the highly reactive and volatile bromine species is a critical challenge. Ionic liquids, acting as bromine sequestering agents (BSAs), can form a separate phase that complexes with bromine, thereby reducing its vapor pressure and crossover between the electrodes. While direct performance data for 1-hexyl-3-methylpyridin-1-ium bromide in this application is not extensively documented, studies on analogous pyridinium-based ionic liquids provide valuable insights.

For instance, research on 1-butyl-3-methylpyridinium (B1228570) bromide (3-MBPy) in a membraneless single-flow zinc-bromine battery has demonstrated significant improvements in coulombic efficiency. researchgate.net The use of 3-MBPy as a strong-binding BSA reduced zinc corrosion by lowering the aqueous phase bromine concentration, leading to a 23% increase in coulombic efficiency when cycling at 30 mA cm⁻². researchgate.net This suggests that pyridinium-based ionic liquids with varying alkyl chain lengths, such as the hexyl derivative, could offer tunable properties for optimizing battery performance. The longer hexyl chain in this compound might influence the viscosity and ionic conductivity of the electrolyte, which are crucial parameters for battery efficiency. researchgate.net

Table 1: Comparison of Bromine Sequestering Agents in Zinc-Bromine Flow Batteries

| Bromine Sequestering Agent | Key Findings | Reference |

| 1-Butyl-3-methylpyridinium bromide (3-MBPy) | Increased coulombic efficiency by up to 23% in a membraneless single-flow battery due to strong bromine binding. | researchgate.net |

| 1-Ethylpyridinium bromide ([C2Py]Br) | Demonstrated improved cycle performance in zinc-bromine flow batteries. | researchgate.netresearchgate.net |

| 1-Ethyl-1-methylpyrrolidinium bromide (MEP) | Widespread but relatively weak-binding BSA, used as a benchmark for comparison. | researchgate.net |

Catalysis in Sustainable Chemical Transformations

The use of ionic liquids as catalysts or catalytic media is a cornerstone of green chemistry, offering advantages such as recyclability and enhanced reaction rates.

Homogeneous and Heterogeneous Catalytic Applications

While specific catalytic applications of this compound are not extensively reported, the broader class of pyridinium-based ionic liquids has shown promise in various catalytic processes. These ionic liquids can act as both solvents and catalysts, facilitating reactions and enabling easier product separation. For example, trimeric triaryl pyridinium (B92312) salts have been shown to have excellent catalytic response in the synthesis of Gem-bisamide derivatives. researchgate.net The catalytic activity of pyridinium salts can be tuned by modifying the substituents on the pyridinium ring and the nature of the counter-anion. researchgate.net The presence of the hexyl group in this compound could influence its solubility in different reaction media and its interaction with reactants, thereby affecting its catalytic performance.

Contribution to Green Chemistry Principles in Catalytic Processes

The use of this compound aligns with several principles of green chemistry. Ionic liquids are often considered "green" solvents due to their low vapor pressure, which reduces air pollution. researchgate.net Their recyclability also minimizes waste generation. The synthesis of 1-alkyl-3-methyl-pyridinium bromides can be carried out in an environmentally friendly manner, for instance, through solvent-free processes that yield highly concentrated aqueous solutions directly usable as additives in electrochemical cells. Furthermore, the biodegradability of pyridinium-based ionic liquids is an important aspect of their environmental footprint. Studies on the microbial biodegradation of pyridinium cations, including those with hexyl chains, contribute to the development of more environmentally benign chemical processes.

Advanced Separation Technologies

The unique solvating properties of ionic liquids make them attractive for various separation and extraction processes. While research on this compound in this area is limited, a study on the closely related 1-hexyl-3-methylimidazolium (B1224943) bromide has demonstrated its effectiveness in the extraction of lactic acid from wine. This suggests that pyridinium-based ionic liquids with similar alkyl chain lengths could also be effective in selective extraction processes. The combination of a polar pyridinium head and a nonpolar hexyl tail gives this compound amphiphilic character, which can be advantageous in forming micelles or for liquid-liquid extraction of specific compounds. The use of ionic liquids in extraction can lead to more efficient and environmentally friendly separation processes compared to traditional methods that use volatile organic solvents.

Liquid-Liquid Extraction for Metal Recovery and Purification

The use of ionic liquids as alternatives to volatile organic compounds in liquid-liquid extraction processes for metal recovery has garnered significant attention. Pyridinium-based ionic liquids, in particular, have been explored for their potential in extracting metal ions from aqueous solutions. researchgate.netalfa-chemistry.com The extraction efficiency can be influenced by the nature of the cation, the anion, and the presence of functional groups. researchgate.net For instance, pyridinium or pyrrolidinium (B1226570) cations have been shown to exhibit higher distribution coefficients for certain metals compared to imidazolium (B1220033) or piperidinium (B107235) cations. researchgate.net

While specific studies detailing the use of this compound for the liquid-liquid extraction of metal ions are not extensively available in the reviewed literature, the general class of pyridinium ionic liquids has been investigated for this purpose. For example, functionalized pyridinium ionic liquids have demonstrated good extraction properties for silver, palladium, and gold ions from aqueous solutions. nih.gov The extraction process often involves the formation of a complex between the metal ion and the ionic liquid or a chelating agent dissolved in the ionic liquid phase. The ability of the ionic liquid to act as both a solvent and an extractant makes it a versatile component in these separation systems. researchgate.net

Table 1: Examples of Pyridinium-Based Ionic Liquids in Metal Extraction (Note: This table includes various pyridinium ionic liquids to illustrate the general application, as specific data for this compound is limited in this context.)

| Ionic Liquid (Cation) | Anion | Target Metal Ions | Reference |

| Functionalized Pyridinium | Bis(trifluoromethylsulfonyl)imide | Ag(I), Pd(II), Au(III) | nih.gov |

| 1-Alkylpyridinium | Hexafluorophosphate | Zn, Al | researchgate.net |

| Pyridinium | Chloride, Bis(trifluoromethylsulfonyl)imide | General metal recovery | nih.gov |

Gas Separation and Capture, particularly CO2

The capture of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. Ionic liquids are considered promising materials for CO2 capture due to their low volatility and high CO2 solubility. The mechanism of CO2 capture in ionic liquids can be either physical absorption or chemical absorption, depending on the structure of the ionic liquid.

Research into pyridinium-based ionic liquids for CO2 separation has primarily focused on polymeric forms, known as poly(ionic liquids) or PILs. These materials combine the gas-absorbing properties of ionic liquids with the processability of polymers to create membranes for gas separation. researchgate.netnih.govacs.org For example, new pyridinium-based PILs have been synthesized and fabricated into thin films that show improved CO2 permeability compared to their non-ionic polymer precursors. nih.gov The incorporation of a pyridinium-based ionic liquid into a polymer matrix can increase the free volume of the resulting composite membrane, leading to higher gas permeability. nih.gov

Specifically, for this compound, detailed studies on its direct application for CO2 capture are not prominent in the available literature. However, the broader class of pyridinium ionic liquids has been shown to have an affinity for CO2, and the performance is often tuned by the choice of the anion. nih.govacs.org Anions like tetrafluoroborate (B81430) (BF4⁻) and bis(trifluoromethylsulfonyl)imide (TFSI⁻) are commonly used in these studies. nih.govacs.org

Table 2: CO2 Permeability in Pyridinium-Based Poly(ionic liquid) Membranes (Illustrative data from related pyridinium-based systems)

| Membrane Material | Counter Anion | CO2 Permeability (Barrer) | CO2/CH4 Selectivity | Reference |

| Pyridinium-based PIL | TFSI⁻ | Enhanced vs. precursor | Not specified | nih.gov |

| Pyridinium-based PIL-IL composite (45 wt% IL) | Not specified | 11.8 | 35 | nih.gov |

Role in Nanomaterial Synthesis and Functionalization

Ionic liquids can act as templates or stabilizing agents in the synthesis of nanomaterials, influencing their morphology and properties. The organized, self-assembled structures of ionic liquids in solution can direct the formation of nanostructures. For instance, pyridinium-based ionic liquids have been used as templating agents in the synthesis of inorganic nanomaterials. One study demonstrated that N-butyl pyridinium bromide could be used as a templating agent to create porous, hollow uranium oxide nanoparticles under hydrothermal conditions. researchgate.net The structure of the ionic liquid cation, including the alkyl chain length, can impact the aspect ratio of the resulting nanostructured oxides. researchgate.net

While direct research on the use of this compound for nanomaterial synthesis is limited, the principles demonstrated with similar pyridinium ionic liquids suggest its potential in this area. The amphiphilic nature of this compound, with its charged pyridinium head and nonpolar hexyl tail, could allow it to form micelles or other ordered structures in solution, which could then serve as templates for the growth of nanoparticles.

In the realm of functionalization, ionic liquids can be used to modify the surface of nanomaterials like carbon nanotubes to improve their dispersion and compatibility with other materials. chemicalbook.com This functionalization can be either covalent or non-covalent. Although specific examples of using this compound for this purpose are not detailed in the reviewed literature, the general capability of ionic liquids in this application is well-established.

Specialized Solvent Applications in Materials Science

The unique solvent properties of pyridinium ionic liquids make them suitable for various applications in materials science. longdom.org Their thermal stability, ionic conductivity, and ability to dissolve a wide range of materials are key advantages. longdom.org

One area of application is in electrolytes for electrochemical devices like batteries. longdom.orgjst.go.jp The ionic nature of these compounds allows for good ionic conductivity, a crucial property for an electrolyte. Pyridinium salts have also been investigated as coatings for microsensors. acs.org

A study involving a pyridinium bromide salt, specifically 1-hexylpyridinium (B1223320) bromide, demonstrated its utility in improving the stability of the enzyme Candida rugosa lipase (B570770) in a methanol-water solvent system. tubitak.gov.tr The bromide anion was found to provide more stability to the lipase's conformation compared to other anions. tubitak.gov.tr This highlights the potential of this compound as a co-solvent or additive for stabilizing biomaterials in non-aqueous environments.

Another relevant application for similar pyridinium-based ionic liquids is as corrosion inhibitors for mild steel in acidic environments. jst.go.jpacs.orgmdpi.comresearchgate.net The inhibitor molecules can adsorb onto the metal surface, forming a protective layer that slows down both anodic and cathodic corrosion reactions. acs.org

Remediation Technologies: Focus on Oil Spill Dispersant Mechanisms

The amphiphilic structure of this compound, possessing both a hydrophilic pyridinium head and a hydrophobic hexyl tail, makes it a surface-active agent. This property is central to its potential application as an oil spill dispersant. The use of ionic liquid-based surfactants for oil spill remediation is a developing area of research. alfa-chemistry.com

The primary mechanism of an oil spill dispersant is to reduce the interfacial tension between oil and water, facilitating the breakup of large oil slicks into smaller droplets. These smaller droplets can then be more easily dispersed into the water column and biodegraded by microorganisms. The dispersant molecules position themselves at the oil-water interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the water phase.

Studies on dicationic ionic liquids with pyridine (B92270) derivatives have shown their effectiveness as oil spill dispersants. alfa-chemistry.com The efficiency of these dispersants can be influenced by temperature and the ratio of dispersant to crude oil. alfa-chemistry.com The amphiphilic nature of these ionic liquids allows them to interact with asphaltenes in crude oil, which are natural emulsifiers, and promote the dispersion of the oil. mdpi.com While specific studies on the oil spill dispersant efficacy of this compound were not found, its molecular structure strongly suggests it would function via a similar mechanism to other surface-active pyridinium salts.

Environmental Fate and Degradation Pathways of 1 Hexyl 3 Methylpyridin 1 Ium Bromide

Microbial Biodegradation Studies by Activated Sludge Communitiesnih.govpsu.edu

Activated sludge, a complex consortium of microorganisms from wastewater treatment plants, has been a focal point for studying the biodegradability of 1-hexyl-3-methylpyridin-1-ium (B15423075) bromide. nih.govpsu.edu Research indicates that this compound can be fully mineralized by these microbial communities, although the rate and classification of its biodegradability are influenced by structural factors. nih.gov

Aerobic Degradation Pathways and Mechanisms

Under aerobic conditions, the biodegradation of 1-hexyl-3-methylpyridin-1-ium bromide is initiated by microbial action on the hexyl side chain or the pyridinium (B92312) ring. psu.edu The primary mechanism involves hydroxylation, where a hydroxyl group is introduced onto the molecule. psu.edu Studies suggest that for pyridinium ionic liquids with shorter alkyl chains, initial hydroxylation tends to occur on the more recalcitrant pyridinium ring. psu.edu However, as the alkyl chain length increases, the initial enzymatic attack is more likely to happen on the alkyl chain itself. psu.edu

Following initial hydroxylation, the degradation proceeds through further oxidation of the side chain and eventual cleavage of the pyridinium ring. psu.edu The opening of the pyridinium ring is considered the rate-limiting step in the complete mineralization of the compound. psu.edu Once the ring is cleaved, the resulting aliphatic fragments are more readily biodegraded by the microorganisms. psu.edu

Influence of Alkyl Chain Length on Biodegradation Ratesnih.govpsu.edu

The length of the alkyl chain substituent on the pyridinium cation has a pronounced effect on the rate of biodegradation. nih.govpsu.edu In a comparative study of three pyridinium-based ionic liquids, 1-butyl-3-methylpyridinium (B1228570) bromide, this compound, and 1-octyl-3-methylpyridinium bromide, it was observed that the biodegradability increased with the length of the alkyl chain. nih.gov

Biodegradation of 3-Methylpyridinium Bromide Ionic Liquids with Varying Alkyl Chain Lengths

| Compound | Alkyl Chain Length | Biodegradability Classification |

| 1-Butyl-3-methylpyridinium bromide | 4 | Not readily biodegradable |

| This compound | 6 | Not readily biodegradable |

| 1-Octyl-3-methylpyridinium bromide | 8 | Readily biodegradable |

This table is based on data from a study investigating the mineralization of these compounds by activated sludge communities. nih.gov

Identification and Characterization of Biodegradation Products and Metabolitespsu.edu

The analysis of biodegradation products provides critical insights into the degradation pathways of this compound. Using techniques such as high-performance liquid chromatography/mass spectrometry (HPLC/MS), several intermediate metabolites have been identified during its degradation by activated sludge. psu.edu

The major initial biodegradation products detected for this compound are hydroxylated derivatives. These include isomers of the parent compound with a hydroxyl group substituted on the hexyl side chain, as well as on the pyridinium ring. psu.edu The presence of these hydroxylated intermediates confirms that hydroxylation is a key initial step in the aerobic biodegradation of this ionic liquid. psu.edu

Identified Biodegradation Metabolites of this compound

| Parent Compound | Metabolite | Proposed Transformation |

| 1-Hexyl-3-methylpyridin-1-ium | 1-Hexyl-3-methylpyridine with hydroxylated hexyl chain | Hydroxylation of the alkyl side chain |

| 1-Hexyl-3-methylpyridin-1-ium | 1-Hexyl-3-methylpyridine with hydroxylated pyridinium ring | Hydroxylation of the aromatic ring |

This table summarizes the key metabolites identified during the biodegradation of this compound. psu.edu

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis) in Environmental Matrices

While microbial breakdown is a significant fate process, abiotic degradation pathways can also contribute to the transformation of this compound in the environment.

Hydrolysis: The hydrolysis of the alkyl halide group in this compound under typical environmental pH conditions is generally considered to be slow. quora.compraxilabs.comucalgary.ca The pyridinium ring is stable, and the carbon-bromine bond, while susceptible to nucleophilic substitution, does not readily hydrolyze without specific enzymatic or chemical catalysis.

Photolysis: Photochemical transformation is a potential degradation pathway for pyridinium-based ionic liquids in sunlit surface waters. nih.govresearchgate.net Direct photolysis, where the molecule absorbs light and undergoes a chemical change, can occur. nih.gov Additionally, indirect photochemistry, involving reactions with photochemically produced reactive species like hydroxyl radicals or carbonate radicals, can also contribute to degradation. nih.gov The rate and significance of photolysis can be influenced by the presence of dissolved organic carbon (DOC) in the water, which can act as a sensitizer. nih.govresearchgate.net For some pyridinium ionic liquids, phototransformation can lead to hydroxylation and shortening of the alkyl chain. nih.gov

Environmental Distribution and Persistence Analysis in Aquatic Systems

The environmental distribution and persistence of this compound are largely governed by its high water solubility and chemical stability. nih.govpsu.edu Due to its ionic nature, it has a negligible vapor pressure and is not expected to volatilize into the atmosphere. nih.gov

Once in aquatic systems, its high solubility suggests it will primarily reside in the water column. psu.edu However, the positively charged pyridinium cation can lead to sorption onto negatively charged surfaces such as sediments and suspended particulate matter. The extent of this sorption is influenced by the length of the alkyl chain, with longer chains generally leading to greater sorption. researchgate.net

While microbial degradation can lead to its eventual mineralization, the rate of this process for this compound is not rapid enough for it to be classified as readily biodegradable. nih.gov This, coupled with its inherent stability, suggests a potential for persistence in aquatic environments, particularly in conditions not conducive to microbial activity or with limited sunlight penetration for photolysis. nih.gov Therefore, while not completely recalcitrant, this compound may persist in aquatic systems for a period, allowing for potential transport and distribution. researchgate.net

Future Research Directions and Emerging Challenges

Development of Novel and More Efficient Synthetic Strategies

The synthesis of pyridinium-based ILs, including 1-Hexyl-3-methylpyridin-1-ium (B15423075) bromide, typically involves two main steps: an alkylation reaction to form the desired cation, followed by an optional anion exchange. unl.pttandfonline.com Current research aims to move beyond conventional heating methods toward more sustainable and efficient synthetic routes.

Key Research Thrusts:

Microwave-Assisted Synthesis: This method has proven to be a more efficient and greener alternative to conventional heating for the alkylation step. tandfonline.com It offers significantly shorter reaction times (35-50 minutes compared to 48 hours), higher yields (87-96% versus 34%), and simplified purification processes since the reactions can be performed under neat (solvent-free) conditions. unl.pttandfonline.com

Solvent-Free Approaches: Solid-phase synthesis on supports like silica (B1680970) under muffle furnace conditions represents another green chemistry approach. nih.govacs.org This method is noted for its non-toxic nature, simple setup, and rapid reaction times, avoiding the need for toxic organic solvents and complex purification steps like column chromatography. nih.govacs.org

Biotechnological Synthesis: A forward-looking strategy involves the use of biotechnological pathways. For instance, employing S-adenosyl methionine as a methyl donor, catalyzed by N-methyltransferases, could eliminate the need for carcinogenic methylating agents like iodomethane (B122720) or dimethyl sulfate, aligning with the principles of inherently safer chemistry. rsc.org

Renewable Precursors: Synthesizing pyridinium (B92312) ILs from renewable sources, such as furfural (B47365) and amino acids, is a critical step toward sustainability. rsc.org Continuous flow processes using hydrothermal decarboxylation can produce fully renewable pyridinium ILs, with functionalities tunable by the choice of amino acid. rsc.org

Future work will likely focus on optimizing these greener methods, scaling them for industrial production, and expanding the library of pyridinium ILs derived from renewable feedstocks.

Integration of Advanced In-situ Characterization Techniques

A deeper understanding of the structure-property-function relationships in pyridinium ILs necessitates the use of advanced characterization techniques that can probe their behavior under real-world conditions. While standard methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for routine characterization, they often fall short in providing dynamic information. nih.gov

Emerging Characterization Frontiers:

In-situ Spectroscopy and Microscopy: Techniques like in-situ Transmission Electron Microscopy (TEM) and Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) are crucial. numberanalytics.com In-situ TEM allows for the direct observation of nanoparticle dynamics, such as growth and agglomeration, in the presence of ILs, which is vital for catalytic applications. numberanalytics.com AP-XPS can analyze the surface chemistry of catalysts or electrodes in contact with pyridinium ILs under reaction conditions, providing insights into the formation of surface species and reaction mechanisms. numberanalytics.com

Combined Techniques: Integrating multiple in-situ methods, such as combining TEM with X-ray Absorption Spectroscopy (XAS) or infrared spectroscopy, can offer a more complete picture of the complex interactions at play. numberanalytics.com

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations are increasingly used to support experimental findings. For example, simulations have helped to understand the interaction between lipase (B570770) enzymes and pyridinium ILs, showing that bromide anions form short-range interactions that stabilize the enzyme's conformation. tubitak.gov.tr

The primary challenge lies in developing specialized sample holders and experimental setups that can accommodate the unique properties of ILs (e.g., low volatility, ionic nature) for analysis with these advanced techniques. numberanalytics.com

Rational Design Principles for Tailored Pyridinium Cation Functionalities

The "tunability" of ionic liquids is one of their most celebrated features. For pyridinium cations, this involves the strategic modification of the pyridine (B92270) ring and its substituents to achieve specific functions. Rational design, often guided by computational modeling, is replacing trial-and-error approaches. researchgate.netmdpi.com

Principles and Applications of Rational Design:

Tuning Physicochemical Properties: Small structural changes, such as the position of a methyl group or the length of an alkyl chain on the pyridinium cation, can significantly impact properties like mesomorphism (liquid crystal behavior) and ionic conductivity. unl.pttandfonline.com

Enhancing Biological Activity: An integrated experimental-computational approach is used to understand structure-activity relationships (SARs). researchgate.net For instance, the length and structure of substituents influence the lipophilicity of the IL, which in turn affects its interaction with cell membranes and its ultimate biological activity, such as herbicidal or plant growth-promoting effects. researchgate.net

Designing for Specific Applications:

Energy Storage: In aqueous flow batteries, simple models can predict the air stability of pyridinium-based electrolytes. By controlling the π-association of the active species, the radical concentration can be managed, enabling stable operation even at oxygen-reducing potentials. chemrxiv.org

Environmental Remediation: For the selective removal of contaminants like pertechnetate (B1241340) (TcO₄⁻) from nuclear waste, cationic polymeric networks based on pyridinium have been designed. researchgate.net Systematically modifying the substituents on the pyridinium ring alters its affinity for the target anion, allowing for effective capture even in highly acidic or basic conditions. researchgate.net

Drug Delivery: Peptide sequences can be rationally designed to coat nanoparticles, enabling them to bind to proteins like transferrin. This strategy modifies the nanoparticle's protein corona, promoting targeted cell internalization via a transferrin-dependent pathway. nih.gov

Future research will focus on developing more sophisticated predictive models, including quantitative structure-activity relationship (QSAR) and machine learning algorithms, to accelerate the design of pyridinium ILs with highly specialized functions. nih.govmdpi.com

Expansion of Applications in Novel Green Chemistry and Sustainable Technologies

The unique properties of pyridinium ILs make them attractive candidates for a range of green chemistry applications, moving beyond their initial use as simple replacement solvents.

Emerging Green Applications:

Biopolymer Processing: Ionic liquids are highly effective at dissolving various biopolymers like cellulose. uq.edu.au This capability allows for the creation of new materials such as films, nanoparticles, and aerogels that can be used as drug delivery carriers. uq.edu.au

Sustainable Corrosion Inhibitors: Pyridinium ILs, such as 1-dodecyl-3-methylpyridine bromide, have shown excellent performance as corrosion inhibitors for steel in acidic media. researchgate.net They form a protective film on the metal surface through a process of mixed chemical and physical adsorption. researchgate.net The design of these inhibitors is increasingly focused on using environmentally benign and renewable components.

Catalysis: Pyridinium salts have demonstrated catalytic activity in organic synthesis, such as in the preparation of β-amino carbonyl derivatives. nih.govacs.org The development of ILs as both the solvent and catalyst simplifies processes and reduces waste.

Biodegradable Materials: A significant area of research is the design of inherently biodegradable pyridinium ILs. By incorporating functionalities like ester side chains, ILs can be designed to be 'readily biodegradable', which limits their persistence and potential accumulation in aquatic environments. rsc.orgrsc.org

The main challenge is to balance functionality with sustainability. For example, while longer alkyl chains can enhance certain properties, they may also decrease biodegradability. rsc.org Therefore, a holistic life-cycle assessment is needed for developing truly sustainable technologies based on pyridinium ILs.

Comprehensive Mechanistic Understanding of Complex Environmental Transformations

While often touted as "green," the widespread use of ionic liquids necessitates a thorough understanding of their environmental fate and potential toxicity. Many ILs are water-soluble and chemically stable, leading to concerns about their persistence. researchgate.net

Key Research Areas in Environmental Transformations:

Photochemical Degradation: Studies on pyridinium-based ILs in simulated surface waters show that phototransformation can be a significant attenuation pathway. researchgate.netnih.gov The process can involve direct photolysis or indirect reactions with reactive species like carbonate radicals (CO₃⁻•) and hydroxyl radicals (•OH). researchgate.netnih.gov

Transformation Products (TPs): The degradation of pyridinium ILs can lead to various TPs through processes like hydroxylation and the shortening of alkyl chains. researchgate.netnih.gov A critical finding is that some of these TPs can be more toxic to aquatic organisms, such as Vibrio fischeri bacteria, than the parent compound. nih.gov

Biodegradability: The biodegradability of pyridinium ILs is highly dependent on their structure. The presence of short alkyl residues can negatively impact biodegradability, whereas incorporating ester groups or using naturally occurring pyridinium structures can lead to complete mineralization. rsc.orgrsc.org

Mechanistic Modeling: Understanding the kinetics of reactions with transient oxidants in water is key to modeling the environmental half-lives of these compounds and predicting their fate. researchgate.net For some pyridinium ILs, direct photolysis can lead to half-lives of up to a month in sunny conditions. researchgate.net

Future challenges include developing a comprehensive database of degradation pathways and toxicity profiles for a wide range of pyridinium ILs. This will enable the design of compounds that are not only functional but also benign by design, breaking down into harmless substances in the environment.

Q & A

Q. What are the best practices for safe handling and disposal of this compound?

- Methodological Answer :

- Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.

- Neutralize waste with dilute nitric acid (<1 M) to precipitate bromide ions.

- Follow EPA guidelines for halogenated waste disposal, as outlined in DSSTox documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.